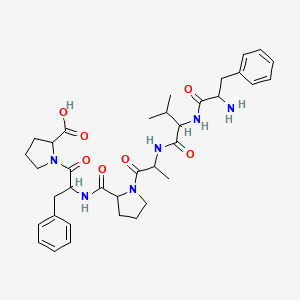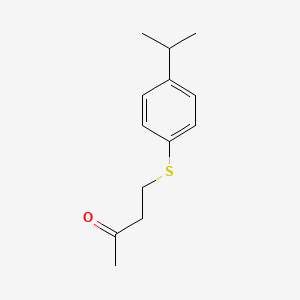
4-((4-Isopropylphenyl)thio)butan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((4-Isopropylphenyl)thio)butan-2-one is an organic compound with the molecular formula C13H18OS It is a thioether derivative of butanone, featuring an isopropylphenyl group attached to the sulfur atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Isopropylphenyl)thio)butan-2-one typically involves the reaction of 4-isopropylthiophenol with 4-chlorobutan-2-one under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiophenol acts as a nucleophile, displacing the chlorine atom from the butanone derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include bases like sodium hydroxide or potassium carbonate, and solvents such as ethanol or methanol.
化学反应分析
Types of Reactions
4-((4-Isopropylphenyl)thio)butan-2-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-((4-Isopropylphenyl)thio)butan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 4-((4-Isopropylphenyl)thio)butan-2-one involves its interaction with various molecular targets. The sulfur atom can form bonds with metal ions, potentially inhibiting metalloenzymes. The carbonyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity.
相似化合物的比较
Similar Compounds
4-(4-Hydroxyphenyl)butan-2-one: A similar compound with a hydroxyl group instead of a thioether group.
4-(4-Methoxyphenyl)butan-2-one: Features a methoxy group instead of an isopropyl group.
4-(4-Methylphenyl)butan-2-one: Contains a methyl group instead of an isopropyl group.
Uniqueness
4-((4-Isopropylphenyl)thio)butan-2-one is unique due to the presence of the thioether group, which imparts distinct chemical properties and reactivity. The isopropyl group also contributes to its unique steric and electronic characteristics, differentiating it from other similar compounds.
属性
分子式 |
C13H18OS |
|---|---|
分子量 |
222.35 g/mol |
IUPAC 名称 |
4-(4-propan-2-ylphenyl)sulfanylbutan-2-one |
InChI |
InChI=1S/C13H18OS/c1-10(2)12-4-6-13(7-5-12)15-9-8-11(3)14/h4-7,10H,8-9H2,1-3H3 |
InChI 键 |
FRHLWRYVAJPJNO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)SCCC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


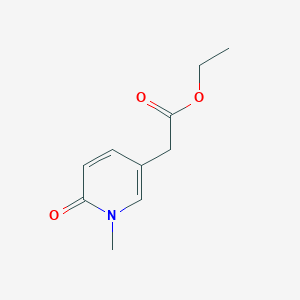
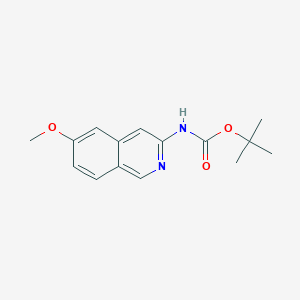
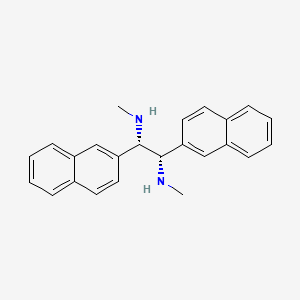
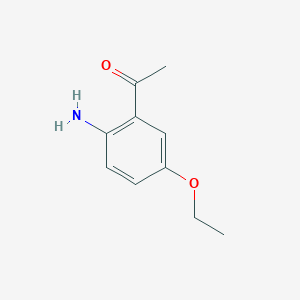
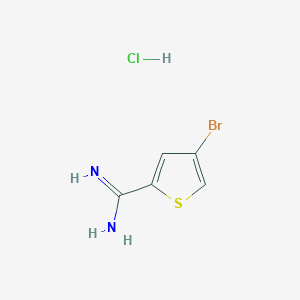
![3',5'-Bis(6-carboxynaphthalen-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13650978.png)
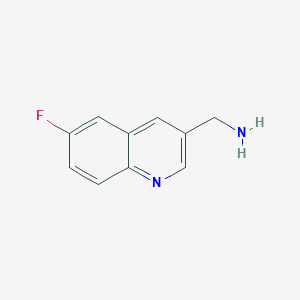
![2-Bromo-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine](/img/structure/B13650990.png)
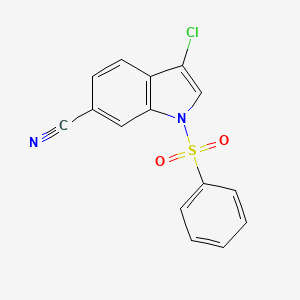
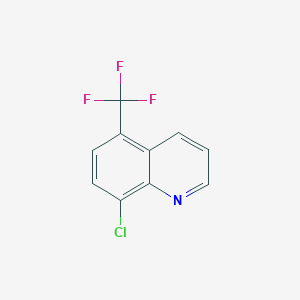

![4'-(Bis(4-formylphenyl)amino)-[1,1'-biphenyl]-3,5-dicarbaldehyde](/img/structure/B13651014.png)

